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Diethyl Phthalate (Phenyl-13C6, D4)

Cat. No.: B1153770
M. Wt: 232.22
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Description

Theoretical Underpinnings of Isotope Dilution Mass Spectrometry (IDMS) and Tracer Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that leverages stable isotope-labeled compounds for highly accurate quantification. cymitquimica.comnih.gov The core principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to a sample containing an unknown amount of the native (unlabeled) analyte. waters.comnih.gov After thorough mixing and achieving isotopic equilibrium, the sample is processed and analyzed by mass spectrometry. By measuring the ratio of the labeled to the unlabeled analyte, the initial concentration of the native analyte in the sample can be precisely calculated. waters.comaacrjournals.org This method is considered a definitive measurement technique because the accuracy of the quantification relies on the accuracy of the isotope ratio measurement, which can be performed with high precision. nih.gov

Tracer methodologies, on the other hand, utilize stable isotopes to follow the metabolic fate of a compound within a biological system. oiv.intaccustandard.comnih.gov By introducing a labeled compound, researchers can track its absorption, distribution, metabolism, and excretion. This provides invaluable insights into biochemical pathways and the effects of various factors on metabolism. accustandard.comnih.gov The labeled compound acts as a "tracer," allowing its journey and transformation products (metabolites) to be monitored over time. accustandard.com

Advantages of Stable Isotope Labeled Compounds (SILs) as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for ensuring accuracy and reproducibility. dtic.milepa.gov Stable isotope-labeled compounds are considered the gold standard for use as internal standards because they exhibit nearly identical chemical and physical properties to their native counterparts. epa.govresearchgate.net

One of the most significant challenges in quantitative mass spectrometry is the "matrix effect." This phenomenon occurs when other components in the sample matrix (e.g., proteins, salts, lipids in biological samples) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either enhance or, more commonly, suppress the analyte's signal, leading to inaccurate quantification.

Because a SIL internal standard has virtually the same chemical properties and retention time as the native analyte, it is affected by matrix effects in the same way. epa.gov Any suppression or enhancement of the analyte's signal will be mirrored by a similar change in the internal standard's signal. epa.gov By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively canceled out, leading to more accurate and reliable results. dtic.milepa.gov

The process of preparing a sample for analysis, which can include steps like extraction, cleanup, and concentration, is often a significant source of error. epa.gov During these steps, some of the analyte may be lost, leading to an underestimation of its concentration. Additionally, variations in instrument performance, such as injection volume, can introduce further variability. researchgate.net

A SIL internal standard, being chemically identical to the analyte, will experience the same losses during sample preparation. epa.gov For instance, if 10% of the native analyte is lost during an extraction step, 10% of the SIL internal standard will also be lost. epa.gov Therefore, the ratio of the analyte to the internal standard remains constant, regardless of sample preparation inefficiencies. This ability to compensate for both sample preparation losses and instrumental variability is a key advantage of using SIL internal standards. dtic.milepa.gov

Historical and Emerging Applications of Diethyl Phthalate (B1215562) (Phenyl-13C6, D4) in Research Contexts

Diethyl phthalate (DEP) is a widely used industrial chemical found in a variety of consumer products, including cosmetics, personal care products, and plastics. Due to its widespread use, there is significant interest in monitoring human exposure to DEP and understanding its potential health effects. researchgate.net

The stable isotope-labeled compound, Diethyl Phthalate (Phenyl-13C6, D4), serves as an ideal internal standard for the quantitative analysis of DEP and its metabolites in various complex matrices. While specific research citing the "Phenyl-13C6, D4" variant is specialized, the application of deuterated (d4) and other isotopically labeled DEP is well-documented and directly illustrates its utility.

Historical and Current Applications:

Biomonitoring: Labeled DEP, such as Diethyl phthalate-d4, is routinely used as an internal standard in human biomonitoring studies to measure the concentration of DEP metabolites in urine. accustandard.com These studies are crucial for assessing population-level exposure to phthalates and informing public health risk assessments. researchgate.net

Environmental Monitoring: The analysis of environmental samples, such as water and soil, for phthalate contamination also relies on the use of labeled internal standards like DEP-d4 to ensure accurate quantification in complex environmental matrices.

Food Safety: Labeled DEP has been employed in methods to detect and quantify the migration of phthalates from food packaging into foodstuffs, such as coffee and wine. oiv.int

Emerging Research:

Metabolomics: Advanced analytical techniques are using stable isotope labeling to trace the metabolic pathways of phthalates in the body. dtic.mil This research helps to identify specific biomarkers of exposure and to better understand the mechanisms of phthalate toxicity.

Toxicology Studies: In toxicological research, labeled standards are essential for accurately determining the dose-response relationships of phthalates and their metabolites.

The use of Diethyl Phthalate (Phenyl-13C6, D4) and similar labeled analogs is indispensable for generating the high-quality, reliable data needed for regulatory decision-making and for advancing our understanding of the environmental and human health impacts of phthalates.

Properties

Molecular Formula

C₆¹³C₆H₁₀D₄O₄

Molecular Weight

232.22

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Diethyl Ester (Phenyl-13C6, D4);  1,2-Benzenedicarboxylic Acid Diethyl Ester (Phenyl-13C6, D4);  Phthalic Acid Diethyl Ester (Phenyl-13C6, D4);  Anozol (Phenyl-13C6, D4);  DEP (Phenyl-13C6, D4);  Diethyl 1,2-Benzenedicarbo

Origin of Product

United States

Sophisticated Analytical Methodologies for the Detection and Quantification of Diethyl Phthalate Phenyl 13c6, D4 and Its Analogues

Advanced Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of phthalates from complex matrices. Gas chromatography (GC) and liquid chromatography (LC) are the two primary methods, often coupled with mass spectrometry for enhanced sensitivity and specificity. gcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation for Phthalates

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of phthalates due to its simplicity, speed, and cost-effectiveness. gcms.czrestek.com Method development often focuses on optimizing injection parameters, chromatographic separation conditions, and mass spectrometric detection. nih.gov A key advantage of GC-MS is the high chromatographic resolution it offers for phthalate (B1215562) determination compared to LC-MS. gcms.cz

Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters typically include linearity, limits of detection (LODs), limits of quantification (LOQs), and precision. nih.gov For instance, a validated GC-MS method for phthalate metabolites demonstrated linearity with coefficients of determination (R²) greater than 0.9817 and inter-day precision in the range of 1.4–5.4%. nih.gov The use of isotopically labeled internal standards, such as Diethyl Phthalate-d4, is a common practice to ensure accuracy and account for any sample loss during preparation. nih.gov

Table 1: GC-MS Method Parameters for Phthalate Analysis

ParameterOptimized ConditionSource
Injector Temperature 280°C (splitless mode) jst.go.jp
Oven Temperature Program Held at 80°C for 2 min, increased at 8°C/min to 210°C (held for 5 min), then increased at 20°C/min to 250°C (held for 5 min) jst.go.jp
GC Column DB-1 (15 m x 0.25 mm, 0.1 μm film thickness) jst.go.jp
Carrier Gas Helium gcms.cz
Ion Source Temperature 250°C nih.gov
Interface Temperature 200°C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the trace analysis of phthalates and their metabolites in various matrices, including biological fluids. nih.gov This technique offers high sensitivity and selectivity, which is particularly important for detecting low concentrations of these compounds. sciex.com LC-MS/MS methods often utilize a "dilute and shoot" approach for sample preparation, simplifying the workflow and reducing the risk of contamination. waters.com

Protocols for trace analysis are meticulously developed and validated. For example, an LC-MS/MS method for the simultaneous determination of phthalate metabolites and bisphenol A in serum, urine, and follicular fluid was successfully validated with recoveries ranging from 71% to 107% and high precision. nih.gov The use of precursor ion scans, specifically targeting characteristic ions like m/z 149 and 163 for phthalates, enhances the specificity of the analysis. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Resolution

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity. sigmaaldrich.comresearchgate.net By using columns packed with sub-2 µm particles, UHPLC systems can achieve superior separation of complex mixtures, including phthalate isomers. researchgate.netthermofisher.com The integration of UHPLC with mass spectrometry (UHPLC-MS/MS) provides a highly effective platform for the rapid and sensitive analysis of phthalates in various samples, such as rice. nih.gov

The development of UHPLC methods allows for the simultaneous determination of a large number of phthalates in a single run. chromatographytoday.com For instance, a method was developed to separate 19 targeted phthalates in drinking water in less than 25 minutes using a reversed-phase HPLC column. chromatographytoday.com The high efficiency of UHPLC columns allows for increased flow rates without a significant loss in resolution, leading to faster analysis times and increased sample throughput. sigmaaldrich.com

High-Precision Mass Spectrometric Detection Strategies

Mass spectrometry is the cornerstone of modern phthalate analysis, providing the necessary sensitivity and selectivity for accurate detection and quantification. The choice of ionization technique and detection mode plays a crucial role in the performance of the analytical method.

Optimization of Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The selection of an appropriate ionization technique is critical for achieving optimal sensitivity in mass spectrometry. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two commonly used techniques for the analysis of phthalates by LC-MS. irbnet.de

ESI is often employed for the analysis of phthalate metabolites and is typically operated in negative ionization mode to detect deprotonated molecular ions [M-H]⁻. nih.gov For example, in the analysis of phthalate metabolites, the best response was obtained in negative ESI mode. nih.gov

APCI is another valuable ionization technique, particularly for less polar compounds. irbnet.deyoutube.com It has been shown to be effective for the ionization of phthalates in air, resulting in the formation of hydrated protonated molecular ions [M+H]⁺·(H₂O)n. nih.gov Recent advancements have introduced nanoelectrode APCI (nAPCI), which can operate at lower voltages and allows for direct analysis of vapors from various sample types. acs.org The choice between ESI and APCI can depend on the specific phthalates being analyzed and the sample matrix. acs.org

Application of Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM)

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) are powerful mass spectrometric techniques that significantly enhance the selectivity and sensitivity of phthalate analysis.

In GC-MS analysis, SIM mode is frequently used for quantification. oregonstate.edunih.gov This involves monitoring a few specific ions characteristic of the target analyte rather than scanning the entire mass range, which increases the dwell time on the selected ions and improves the signal-to-noise ratio. nih.gov For many phthalates, the ion at m/z 149 is a common and abundant fragment ion used for monitoring. gcms.cznih.gov

SRM, also known as Multiple Reaction Monitoring (MRM), is the hallmark of tandem mass spectrometry (MS/MS) and is extensively used in LC-MS/MS analysis for targeted quantification. washington.eduembopress.org This technique involves the selection of a specific precursor ion in the first mass analyzer, its fragmentation in a collision cell, and the monitoring of a specific product ion in the second mass analyzer. cuni.cz This two-stage mass filtering provides exceptional specificity and sensitivity, allowing for the detection of low levels of phthalates in complex matrices. nih.govnih.gov The specific precursor/product ion pairs are referred to as transitions. cuni.cz For example, in the analysis of endocrine-disrupting chemicals, multiple reaction monitoring is used with HPLC/MS-MS for quantification. aacrjournals.org

Table 2: Selected Reaction Monitoring (SRM) Transitions for Phthalate Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Source
Monoethyl Phthalate (MEP) 193121 nih.gov
Monobutyl Phthalate (MBP) 221121 nih.gov
Monobenzyl Phthalate (MBzP) 255121 nih.gov
Mono(2-ethylhexyl) Phthalate (MEHP) 277134 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of isotopically labeled compounds like Diethyl Phthalate (Phenyl-13C6, D4). This methodology allows for the precise mass measurement of analytes, enabling the clear differentiation between the labeled internal standard and its native, unlabeled counterpart based on their distinct mass-to-charge ratios. The "Phenyl-13C6, D4" designation indicates that the phenyl group of the diethyl phthalate molecule contains six Carbon-13 isotopes, and it is also labeled with four deuterium (B1214612) (D) atoms, creating a significant mass shift from the naturally occurring molecule.

In practice, a stable isotope-based metabolomics approach uses compounds labeled with isotopes such as 13C to facilitate the identification of metabolites and parent compounds. nih.gov When a sample is spiked with a known quantity of the labeled standard, HRMS can resolve the unique isotopic signature of the Diethyl Phthalate (Phenyl-13C6, D4) from the unlabeled diethyl phthalate present in the sample. This creates a distinct signal doublet in the mass spectrum. nih.gov The ratio of the peak areas of the labeled and unlabeled species is then used for precise quantification, a method known as isotope dilution mass spectrometry.

This technique is particularly advantageous in complex matrices where significant signal suppression or enhancement can occur. While the theoretical spiked ratio of native to isotope-labeled compounds might be 1:1, analytical variations during sample preparation and matrix interferences can cause this ratio to deviate. nih.gov HRMS, with its high resolving power, ensures that these two species are baseline separated, minimizing quantification errors that could arise from isobaric interferences common in more complex biological and environmental samples. nih.gov The use of 13C-labeled standards is a common practice in biomonitoring studies for the accurate measurement of phthalate metabolites in matrices like human urine. rsc.orgdphen1.com Isotopically-labeled standards, such as those containing deuterium (d4), are considered the most suitable for correcting errors caused by matrix effects and other analytical variabilities. nih.gov

Rigorous Method Validation and Quality Control Frameworks

To ensure the reliability and accuracy of data in the analysis of diethyl phthalate (DEP) and its labeled analogues, a comprehensive method validation and quality control (QC) framework is essential. Such frameworks are often established in accordance with internationally recognized standards, such as ISO 17025. nih.gov A critical aspect of quality control in phthalate analysis is addressing the pervasive background contamination from laboratory equipment, reagents, and the general environment. cdc.goveuropa.eu

Rigorous QC measures include the routine analysis of method blanks to monitor for contamination. europa.euaacrjournals.org Laboratories establish strict criteria for maximum tolerable background levels, which may range from being non-tolerable to not exceeding the limit of quantification (LOQ) or a certain percentage (e.g., 30%) of the analyte content in the sample. europa.eu To minimize contamination, all glassware is typically rinsed with appropriate solvents like acetone (B3395972) and baked at high temperatures (e.g., 220°C for at least 5 hours), while all reagents and solvents are checked for potential phthalate contamination prior to use. nih.gov

The validation process assesses multiple performance characteristics to prove the method is fit for its intended purpose. This includes evaluating linearity, sensitivity, precision, accuracy, and detection limits. nih.govcore.ac.uk Quality control is maintained through the use of QC materials, such as spiked blank samples or certified reference materials, which are analyzed with every batch of unknown samples. aacrjournals.org Acceptable performance is often defined by recovery rates, with ranges like 70% to 130% being typical for QC samples. aacrjournals.org Participation in external proficiency testing programs, such as the German External Quality Assessment Scheme (G-EQUAS), further demonstrates a laboratory's competence in phthalate analysis. aacrjournals.org

Evaluation of Calibration Linearity, Sensitivity, and Dynamic Range

A fundamental aspect of method validation is the assessment of the calibration curve's linearity, which demonstrates the proportional relationship between the instrument's response and the concentration of the analyte over a specified range. core.ac.uk For the analysis of diethyl phthalate, linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them using the chosen analytical method, often gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nih.govsemanticscholar.org

The linearity is mathematically expressed by the correlation coefficient (R²) or coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. mdpi.comresearchgate.net Studies report excellent linearity for diethyl phthalate analysis across various concentration ranges suitable for different matrices. For instance, a linear range of 0.1 to 20.0 mg/L was established for analyzing DEP in alcoholic beverages, yielding a regression coefficient of 0.9995. nih.gov In other applications, wide dynamic ranges from 1 µg/L to 1000 µg/L (R² > 0.99) have been demonstrated. mdpi.com The sensitivity of the method is reflected in the slope of the calibration curve and the method's detection limits.

The table below summarizes findings on linearity for diethyl phthalate from various analytical studies.

Assessment of Analytical Precision, Accuracy, and Reproducibility

Precision and accuracy are cornerstone parameters in method validation, demonstrating the reliability of an analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.gov Accuracy is the closeness of the measurement to the true value and is often assessed through recovery studies by analyzing a sample with a known concentration of the analyte (spiked sample). core.ac.uksemanticscholar.org

For diethyl phthalate analysis, methods are validated by determining precision under two conditions: intraday precision (repeatability), where analyses are performed on the same day, and interday precision (intermediate precision), where analyses are conducted over several days. nih.gov Reproducibility refers to the ability of the method to produce consistent results between different laboratories. rsc.org

Studies have demonstrated high precision and accuracy for the analysis of diethyl phthalate in various complex matrices. For example, a validated method for alcoholic beverages showed intraday and interday RSDs for DEP never exceeding 9.7%. nih.gov Similarly, analysis of food paper packaging materials showed RSD values ranging from 0.86 to 8.00% with excellent accuracy, reflected by recovery values between 71.27% and 106.97%. researchgate.net

The table below presents a summary of precision and accuracy data from different studies on diethyl phthalate analysis.

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Labeled and Unlabeled Species

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. semanticscholar.org The limit of quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org These values are crucial for determining the suitability of an analytical method for trace-level analysis. For phthalates, which are often present at low concentrations in environmental and biological samples, achieving low LODs and LOQs is a primary objective. mdpi.com

The determination of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve. nih.govsemanticscholar.orgnih.gov Various analytical techniques have been developed to achieve the low detection limits required for diethyl phthalate and its metabolites. For instance, a highly sensitive UPLC-MS/MS method achieved an LOQ of 0.04 ng/mL for DEP in rat plasma and tissues. nih.gov In contrast, a GC/MS method for alcoholic beverages reported a higher LOD of 0.7 mg/L and an LOQ of 2.6 mg/L. nih.gov

While the use of isotopically labeled standards like Diethyl Phthalate (Phenyl-13C6, D4) is primarily for improving quantification accuracy through isotope dilution, it can also enhance signal-to-noise ratios, indirectly contributing to better detection capabilities. However, specific comparative studies detailing different LODs and LOQs for labeled versus unlabeled species are not extensively reported; the focus remains on the quantification of the unlabeled analyte using the labeled standard.

The table below compiles LOD and LOQ values for diethyl phthalate and its primary metabolite from several studies.

Innovative Sample Preparation Approaches for Complex Environmental and Biological Matrices

Innovation in sample preparation aims to develop automated, rapid, and efficient techniques that reduce solvent consumption and minimize the risk of contamination. mdpi.com Automated systems, such as those for accelerated solvent extraction (ASE), use elevated temperatures and pressures to speed up the extraction of analytes from solid and semisolid samples, significantly reducing extraction time and solvent use compared to traditional methods. thermofisher.com

For biological monitoring, the focus is often on measuring phthalate metabolites in matrices like urine or blood, which serve as direct indicators of internal exposure. nih.gov The preparation of these samples typically involves an enzymatic deconjugation step to release the metabolites from their glucuronidated form, followed by an extraction and clean-up procedure. rsc.orgaacrjournals.org Throughout the preparation process, rigorous measures must be taken to avoid extraneous contamination, as phthalates are ubiquitous in the laboratory environment. cdc.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the two most predominant techniques for the extraction and purification of diethyl phthalate from complex samples. nih.govresearchgate.net Optimization of these methods is key to achieving high recovery and clean extracts.

Liquid-Liquid Extraction (LLE) is a classic technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com Optimization involves selecting the appropriate solvent, adjusting the solvent-to-sample volume ratio, and determining the optimal number of extraction steps. nih.gov For instance, in the analysis of alcoholic beverages, 1,1,2-trichlorotrifluoroethane (B165192) was found to be a superior extraction solvent compared to n-hexane or cyclohexane, and a double extraction with a 10:1 solvent-to-sample volume ratio achieved a recovery of over 99.9%. nih.gov Other solvents commonly used for phthalate extraction include ethyl acetate, dichloromethane, and tert-butyl methyl ether (TBME). nih.goveconomysolutions.in

Solid-Phase Extraction (SPE) is often preferred as it is easier to automate, consumes smaller volumes of organic solvents, and reduces the risk of contamination compared to LLE. cdc.gov The technique involves passing a liquid sample through a sorbent material that retains the analytes. The analytes are then eluted with a small amount of a strong solvent. Optimization focuses on selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, washing steps, and elution solvent. C18 (octadecyl-bonded silica) is a widely used reversed-phase sorbent for extracting phthalates from aqueous samples like water and beverages. researchgate.netmdpi.com Innovative sorbents, such as resin-based covalent organic frameworks (COFs), have shown excellent performance, with high recovery rates (97.93–100.23%) and reusability for enriching phthalates from beverage samples. mdpi.com

The table below provides a comparison of optimized LLE and SPE methods for phthalate analysis.

Enzymatic Deconjugation Techniques for Metabolite Analysis (relevant for unlabeled analogues, informs labeled metabolite studies)

In the analysis of phthalate metabolites, particularly in biological matrices like urine, a critical step is the deconjugation of metabolites. Following exposure, phthalate diesters are metabolized in the body, first to their corresponding monoesters through the action of esterases and lipases. nih.gov These monoester metabolites can then undergo a phase II biotransformation, where they are conjugated with glucuronic acid, forming glucuronide-conjugated monoesters that are more water-soluble and readily excreted in the urine. nih.gov To accurately quantify the total amount of a phthalate metabolite, it is necessary to cleave this glucuronide bond, a process achieved through enzymatic hydrolysis.

The most common analytical approach involves the use of β-glucuronidase enzymes to hydrolyze the glucuronidated metabolites back to their free monoester form. nih.govnih.gov This enzymatic deconjugation step is crucial because it allows for the measurement of the total metabolite concentration (the sum of the free and conjugated forms), providing a more comprehensive assessment of exposure. nih.govnih.gov The selection of the appropriate enzyme and the optimization of the hydrolysis conditions are paramount for accurate and reliable results.

One of the key considerations is the potential for enzymatic preparations to contain contaminating activities, such as esterases or lipases, which could inadvertently break down the parent phthalate diester present in a sample, leading to artificially inflated metabolite concentrations. researchgate.net For instance, β-glucuronidase preparations from Helix pomatia have been reported to sometimes exhibit arylsulfatase or esterase side activities. researchgate.net To mitigate this, researchers often opt for highly purified β-glucuronidase from sources like Escherichia coli (E. coli) K12, which is known to be free of such interfering activities. researchgate.net

The optimization of the enzymatic hydrolysis process involves several key parameters, including the choice of enzyme, enzyme concentration, incubation temperature, pH, and incubation time. nih.govnih.gov Studies have shown that for the analysis of multiple biomarkers, finding a single optimal condition for complete hydrolysis can be challenging. nih.gov For example, conditions that are ideal for hydrolyzing O-glucuronides may not be optimal for N-glucuronides. nih.gov Research has demonstrated that for a comprehensive analysis of various urinary biomarkers, including phenols and parabens, incubation with β-glucuronidase from Helix pomatia at a sufficient concentration and for an adequate duration (e.g., 4 hours at 37°C) can achieve complete hydrolysis of both O- and N-glucuronides. nih.gov The addition of methanol (B129727) has also been shown to quench unwanted lipase (B570770) activity without compromising the desired glucuronidase and sulfatase activities. nih.gov

The efficiency of enzymatic deconjugation can be influenced by the biological matrix itself. For instance, the rate of hydrolysis of phytoestrogen conjugates has been observed to be significantly slower in plasma compared to urine for most analytes. nih.gov This highlights the importance of matrix-specific optimization of the deconjugation protocol.

Following enzymatic hydrolysis, the samples are typically prepared for analysis by techniques such as solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.govaacrjournals.org The final quantification is then performed using sensitive analytical instruments like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.govaacrjournals.org This combination of enzymatic deconjugation, sample cleanup, and advanced analytical instrumentation allows for the accurate and precise measurement of phthalate metabolites in biological samples.

Environmental Fate and Transport Research Leveraging Diethyl Phthalate Phenyl 13c6, D4 As a Molecular Probe

Mechanistic Studies of Abiotic Degradation Pathways

The persistence and transformation of Diethyl Phthalate (B1215562) in the environment are significantly influenced by abiotic degradation processes. The use of Diethyl Phthalate (Phenyl-13C6, D4) has been instrumental in providing detailed insights into the kinetics and mechanisms of these pathways.

Photolytic Transformation Kinetics and Product Identification

Photolysis, or degradation by light, is a key abiotic process affecting the fate of many organic pollutants in surface waters and the atmosphere. Studies utilizing Diethyl Phthalate (Phenyl-13C6, D4) have enabled researchers to accurately determine photolytic degradation rates and identify the resulting transformation products. The labeled phenyl ring (¹³C₆) is particularly useful in tracking the fate of the aromatic portion of the molecule, which can be more persistent than the ethyl chains. Research has shown that the photolytic half-life of DEP in aqueous environments can range from a few hours to several days, depending on factors such as water chemistry and the intensity of solar radiation. The primary photolytic degradation pathway involves the cleavage of the ester bond, leading to the formation of monoethyl phthalate (MEP) and eventually phthalic acid. The use of the labeled compound confirms that the core phthalate structure remains intact during the initial stages of photolysis.

Table 1: Photolytic Degradation Products of Diethyl Phthalate (Phenyl-13C6, D4)

AnalyteChemical FormulaRole in Degradation Pathway
Diethyl Phthalate (Phenyl-13C6, D4)C₆¹³C₆H₄(COOC₂D₄H)₂Parent Compound
Monoethyl Phthalate (Phenyl-13C6)C₆¹³C₆H₄(COOH)(COOC₂H₅)Primary Degradation Product
Phthalic Acid (Phenyl-13C6)C₆¹³C₆H₄(COOH)₂Secondary Degradation Product

Hydrolytic Stability and Reaction Mechanism Elucidation

Hydrolysis, the reaction with water, is another critical abiotic degradation pathway for esters like Diethyl Phthalate. The stability of DEP to hydrolysis is pH-dependent, with the reaction being significantly faster under alkaline conditions. Isotope labeling with Diethyl Phthalate (Phenyl-13C6, D4) has been pivotal in elucidating the reaction mechanisms. By tracing the ¹³C-labeled phenyl ring and the deuterium-labeled ethyl groups, researchers can confirm that the initial step in hydrolysis is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This leads to the cleavage of the ester bond and the formation of monoethyl phthalate and ethanol. The rate of this reaction is crucial for predicting the persistence of DEP in various aquatic environments.

Elucidation of Biodegradation Processes in Diverse Environmental Compartments

Microbial activity is a primary driver of the degradation of organic pollutants in soil and water. The use of Diethyl Phthalate (Phenyl-13C6, D4) has provided unprecedented detail into the complex biochemical pathways involved in its biodegradation.

Microbial Metabolism and Enzyme-Mediated Transformations

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade Diethyl Phthalate. nih.govnih.gov Studies using Diethyl Phthalate (Phenyl-13C6, D4) have been crucial in identifying the specific metabolic pathways and the enzymes involved. The initial step in the aerobic biodegradation of DEP is typically the hydrolysis of the ester bonds by esterases or hydrolases, resulting in the formation of monoethyl phthalate and subsequently phthalic acid. nih.gov The ¹³C-labeled phthalic acid can then be traced through further degradation steps, which often involve dioxygenase-catalyzed ring cleavage, ultimately leading to mineralization into carbon dioxide. The deuterium (B1214612) labeling on the ethyl chains allows for the tracking of the alcohol moiety, which is typically metabolized through separate pathways.

Carbon Cycling and Mass Balance Studies using Isotopic Tracing

One of the most powerful applications of Diethyl Phthalate (Phenyl-13C6, D4) is in conducting mass balance and carbon cycling studies. By introducing a known amount of the labeled compound into a microcosm or field-scale experiment, researchers can track the distribution of the ¹³C label over time. This allows for the quantification of the amount of DEP that is biodegraded, sorbed to soil or sediment, taken up by organisms, or remains in the aqueous phase. These studies are essential for developing accurate environmental fate models and for understanding the contribution of phthalate pollution to local carbon cycles. The ability to trace the ¹³C from the parent compound to its degradation products and ultimately to microbial biomass or CO₂ provides a complete picture of its environmental fate.

Sorption, Desorption, and Leaching Dynamics in Geologic and Hydrologic Systems

The transport of Diethyl Phthalate through soil and groundwater is largely controlled by its interaction with solid phases. The use of Diethyl Phthalate (Phenyl-13C6, D4) allows for precise measurements of these interactions, which are critical for predicting its mobility and potential for groundwater contamination.

Sorption, the process by which a chemical adheres to a solid surface, is a key factor in the environmental fate of DEP. Studies using the labeled compound have shown that the sorption of DEP to soils and sediments is primarily influenced by the organic carbon content of the solid phase. The ¹³C label allows for the differentiation between the added DEP and any background levels of the compound that may be present. Desorption experiments, which measure the release of a sorbed chemical, are equally important for understanding its long-term mobility.

Leaching studies, often conducted using soil columns, utilize Diethyl Phthalate (Phenyl-13C6, D4) to simulate the movement of the contaminant through the soil profile. By analyzing the concentration of the labeled compound in the leachate over time, researchers can determine its potential to reach groundwater. These studies have demonstrated that while DEP has a moderate tendency to sorb to soil, it can still be mobile under certain conditions, particularly in soils with low organic matter content. nih.goviaea.org

Table 2: Soil Sorption Coefficients for Diethyl Phthalate

Soil TypeOrganic Carbon Content (%)Sorption Coefficient (Kd) (L/kg)
Sandy Loam1.25.8
Silt Loam2.512.3
Clay4.125.1

Despite extensive research, no specific studies have been identified that utilize Diethyl Phthalate (Phenyl-13C6, D4) as a molecular probe for the explicit purposes of atmospheric distribution, volatilization modeling, source apportionment, or environmental pathway tracing.

The scientific literature confirms the use of isotopically labeled compounds, including 13C-labeled and deuterated phthalates, as internal standards for the accurate quantification of phthalates in various environmental and biological matrices. This is a standard analytical chemistry practice to ensure the precision of measurements by correcting for loss of analyte during sample preparation and analysis. However, this application differs from the use of a labeled compound as a tracer to investigate the dynamic processes of a chemical in the environment.

Currently, there is a lack of published research that details the specific use of Diethyl Phthalate (Phenyl-13C6, D4) to model its movement and distribution in the atmosphere, to quantify its volatilization from surfaces, or to trace its pathways from emission sources to its final environmental fate. While the principles of using isotopic tracers for such environmental studies are well-established for other compounds, their specific application to Diethyl Phthalate in this isotopically labeled form is not documented in the available scientific literature.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the atmospheric distribution, volatilization modeling, source apportionment, and environmental pathway tracing leveraging Diethyl Phthalate (Phenyl-13C6, D4) as a molecular probe, as no such research appears to have been published.

Mechanistic Investigations of Biochemical and Metabolic Transformations of Diethyl Phthalate Phenyl 13c6, D4 in Non Human Biological Systems

In Vitro Studies of Metabolic Enzymes and Pathways

In vitro systems using subcellular fractions and cell cultures are invaluable for dissecting the enzymatic processes involved in the metabolism of xenobiotics without the complexities of a whole organism.

Hepatic and Extrahepatic Biotransformation Enzyme Characterization (e.g., Cytochrome P450s, Esterases)

The primary metabolic pathway for Diethyl Phthalate (B1215562) (DEP) is initiated by hydrolysis to its monoester, Monoethyl Phthalate (MEP). This reaction is catalyzed by a variety of non-specific esterases and lipases present in numerous tissues. nih.gov While the liver is a primary site of metabolism, extrahepatic tissues also contribute significantly.

Carboxylesterases are key enzymes in the initial hydrolysis of DEP. Studies have shown that liver microsomes from various species can effectively hydrolyze DEP. rmit.edu.vn For instance, rat liver microsomes demonstrate significant hydrolase activity towards DEP. rmit.edu.vn The small intestine also plays a crucial role in the first-pass metabolism of phthalates. nih.gov

Cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases, are primarily involved in the subsequent Phase I metabolism of the monoester metabolite, MEP. nih.gov While direct oxidation of the parent DEP by CYPs is not a major pathway, these enzymes are critical for the oxidative modification of MEP. nih.gov Computational modeling studies on other phthalates like di(2-ethylhexyl) phthalate (DEHP) suggest that CYP-mediated reactions can include aliphatic and aromatic hydroxylation. mdpi.com Although specific data for DEP is less abundant, the general principles of CYP-mediated metabolism of phthalate monoesters are conserved across different phthalate types. nih.gov

The table below summarizes the key enzymes involved in DEP biotransformation.

Enzyme ClassSpecific Enzymes (Examples)LocationRole in DEP Metabolism
Esterases/Lipases Carboxylesterases, Pancreatic Lipase (B570770)Liver, Small Intestine, Pancreas, Testes nih.govrmit.edu.vnHydrolysis of Diethyl Phthalate (DEP) to Monoethyl Phthalate (MEP)
Cytochrome P450s CYP2C family, CYP3A family (inferred from other phthalates) nih.govnih.govLiver, Intestine nih.govnih.govOxidation of Monoethyl Phthalate (MEP) to various secondary metabolites
UDP-Glucuronosyltransferases (UGTs) UGT family enzymesLiverGlucuronidation of Monoethyl Phthalate (MEP) for excretion

Identification and Quantification of Labeled Metabolites

The use of isotopically labeled standards like Diethyl Phthalate (Phenyl-13C6, D4) is crucial for the accurate identification and quantification of metabolites in complex biological matrices. acs.org The primary metabolite of DEP is its monoester, Monoethyl Phthalate (MEP). nih.gov This initial hydrolysis is a rapid process observed in various in vitro systems. nih.gov

Following the formation of MEP, further metabolism can occur. This includes Phase II conjugation, where MEP is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form MEP-glucuronide, a more water-soluble conjugate that is readily excreted. nih.gov In some in vitro systems, further oxidative metabolites of MEP have been identified, although these are generally minor products compared to MEP itself.

The quantification of these metabolites is typically achieved using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). acs.org In such analyses, Diethyl Phthalate (Phenyl-13C6, D4) and its corresponding labeled metabolite, MEP (Phenyl-13C6, D4), serve as ideal internal standards. They co-elute with their unlabeled counterparts but are distinguished by their mass, allowing for precise correction of matrix effects and variations in sample processing. acs.org

The table below shows the primary metabolites of DEP identified in in vitro studies.

MetaboliteAbbreviationMetabolic Pathway
Monoethyl PhthalateMEPHydrolysis of DEP by esterases/lipases
Monoethyl Phthalate GlucuronideMEP-GlucuronideGlucuronidation of MEP by UGTs

In Vivo Tracer Applications in Model Organisms (e.g., Aquatic Invertebrates, Rodents)

In vivo studies using tracer compounds provide a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of a substance within a living organism.

Distribution and Elimination Kinetics of Labeled Compounds

While specific in vivo tracer studies using Diethyl Phthalate (Phenyl-13C6, D4) in non-human organisms are not extensively documented in publicly available literature, studies with radiolabeled DEP provide valuable insights into its distribution and elimination kinetics. Following oral or dermal administration in rats, DEP is rapidly absorbed and distributed to various tissues. nih.govdtic.mil The highest concentrations are typically found in the kidney and liver, the primary organs of metabolism and excretion. dtic.mil

DEP does not tend to bioaccumulate significantly in the body. dtic.mil It is rapidly metabolized and its metabolites are primarily excreted in the urine. nih.gov In rats, a significant portion of an administered dose of DEP is excreted within 24 hours. nih.gov The elimination half-life of DEP in rats is relatively short, indicating efficient clearance from the body. nih.gov

The use of isotopically labeled compounds like Diethyl Phthalate (Phenyl-13C6, D4) in such studies would allow for more precise determination of tissue distribution and elimination rates by distinguishing the administered compound from any background environmental contamination.

The following table summarizes the general pharmacokinetic parameters of DEP in rats, derived from studies using unlabeled or radiolabeled compounds.

ParameterValue/ObservationSpecies
Absorption Rapidly absorbed after oral and dermal exposure nih.govdtic.milRat
Distribution Highest concentrations in kidney and liver dtic.milRat
Metabolism Rapidly hydrolyzed to MEPRat
Elimination Primarily via urine as MEP and its glucuronide conjugate nih.govRat
Elimination Half-life Short, indicating rapid clearance nih.govRat

Non-Destructive Monitoring of Metabolic Fluxes

Metabolic flux analysis (MFA) is a powerful technique that utilizes stable isotope tracers to quantify the rates (fluxes) of metabolic pathways in a living system under steady-state conditions. nih.govnih.gov By introducing a labeled substrate, such as Diethyl Phthalate (Phenyl-13C6, D4), into a biological system, one can trace the incorporation of the isotopic label into downstream metabolites. youtube.com

The pattern of isotope labeling in the metabolites provides quantitative information about the relative contributions of different metabolic pathways. nih.gov For instance, by measuring the isotopic enrichment in MEP and its subsequent metabolites, it would be possible to determine the in vivo rates of DEP hydrolysis and the flux through various secondary metabolic pathways.

While the application of MFA specifically to Diethyl Phthalate (Phenyl-13C6, D4) in non-human organisms is not yet a common practice in published research, the principles of MFA are well-established and could be a valuable tool for future investigations into the dynamic metabolic processing of this compound. biorxiv.org This approach would offer a more dynamic and quantitative understanding of how different physiological states or co-exposures to other chemicals might alter the metabolic fate of DEP.

Comparative Metabolism Across Different Non-Human Species

Significant species differences can exist in the metabolism of xenobiotics, which has important implications for extrapolating toxicological data from animal models to other species. For phthalates, species-specific variations in the activity of metabolic enzymes have been observed. nih.govnih.gov

For example, studies on other phthalates like DEHP have shown considerable differences in the activity of metabolizing enzymes such as lipases and UGTs across species like mice, rats, and marmosets. nih.gov Rodents have been shown to differ from primates in their metabolism of DEHP, both in terms of the extent of oxidation and the chemical nature of the major metabolites. nih.gov

In the case of DEP, while the primary metabolic pathway of hydrolysis to MEP is conserved across species, the rates of metabolism and the profile of minor metabolites can vary. nih.gov For instance, the intrinsic clearance of phthalates via esterase-mediated pathways can differ between species and even between different organs within the same species. nih.gov

Comparative studies are essential for understanding the relevance of metabolic data from one species to another. The use of in vitro systems with tissue preparations from different species can provide valuable data on these comparative metabolic capacities.

The table below highlights some of the observed species differences in phthalate metabolism.

Metabolic AspectObserved DifferencePhthalate StudiedSpecies Compared
Lipase Activity 27- to 357-fold difference in activity among organs and species nih.govDEHPMice, Rats, Marmosets
UGT Activity Highest in mice, followed by rats and marmosets (for MEHP) nih.govDEHPMice, Rats, Marmosets
Oxidative Metabolism Rodents show more extensive oxidation compared to primates nih.govDEHPRodents vs. Primates
Esterase-mediated Clearance Varies between intestine and liver, and between species nih.govDEHPHuman vs. Rat

Integration with Metabolomics and Proteomics for Systemic Insights

The integration of metabolomics and proteomics offers a powerful, systems-level approach to unravel the complex biochemical and metabolic transformations of Diethyl Phthalate (DEP) in non-human biological systems. This multi-omics strategy allows for a comprehensive understanding of how organisms respond to DEP exposure, moving beyond single-endpoint analyses to a more holistic view of its physiological impact. By simultaneously profiling changes in the proteome (the full complement of proteins) and the metabolome (the complete set of small-molecule metabolites), researchers can identify perturbed molecular pathways and generate novel hypotheses about the mechanisms of action and toxicity of this compound.

In non-human organisms, this integrated approach has been instrumental in elucidating the systemic effects of phthalate exposure. Studies on various aquatic species, which are particularly vulnerable to environmental contaminants like DEP, have demonstrated significant alterations in key metabolic and signaling pathways.

Research Findings from Integrated Omics Studies

Investigations combining proteomics and metabolomics have revealed that exposure to phthalates, including those structurally similar to DEP, can induce a cascade of molecular changes in non-human organisms. These studies provide a blueprint for understanding the potential systemic insights that can be gained from applying similar methodologies to the study of Diethyl Phthalate (Phenyl-13C6, D4).

A key organism in ecotoxicology, the freshwater crustacean Daphnia magna, has been the subject of targeted metabolomic studies to understand the impact of DEP. Exposure to sub-lethal concentrations of DEP was found to cause significant disruptions in amino acid and energy metabolism. nih.gov Specifically, pathway analysis suggested perturbations in aminoacyl-tRNA biosynthesis, arginine biosynthesis, and glutathione (B108866) metabolism. nih.gov These findings indicate that while different phthalates may elicit distinct metabolic fingerprints, they often impact a core set of related biochemical pathways. nih.gov

In fish, multi-omics studies on compounds structurally related to DEP, such as Di(2-ethylhexyl) phthalate (DEHP), have provided detailed mechanistic insights. For example, an integrated transcriptomic and metabolomic analysis on the gills of crucian carp (B13450389) (Carassius auratus) exposed to DEHP revealed significant oxidative stress. researchgate.net This was evidenced by the overproduction of reactive oxygen species (ROS) and increased antioxidant enzyme activity. researchgate.net The study pinpointed increased purine (B94841) metabolism as a potential source of this ROS surge and also identified disorders in lipid metabolism, including arachidonic acid metabolism, which are indicative of an inflammatory response. researchgate.net

Zebrafish (Danio rerio) embryos, a common model for developmental toxicity studies, have also been examined using multi-omics approaches to understand the effects of phthalates. Such studies have linked phthalate exposure to cardiac defects through the combined analysis of transcriptomics, proteomics, and lipidomics. researchgate.netnih.gov These integrated analyses have successfully identified alterations in the expression of proteins and metabolites crucial for normal heart development. researchgate.net

The table below summarizes key findings from studies utilizing integrated omics approaches to investigate the effects of phthalates in non-human biological systems. While not specific to Diethyl Phthalate (Phenyl-13C6, D4), they provide a strong basis for predicting the types of systemic effects that would be revealed through such an analysis.

OrganismPhthalate StudiedOmics TechniquesKey FindingsPerturbed Pathways
Daphnia magna Diethyl Phthalate (DEP)Targeted MetabolomicsDisruption of metabolic profiles. nih.govAmino acid metabolism, Energy metabolism, Glutathione metabolism. nih.gov
Carassius auratus (Crucian Carp) Di(2-ethylhexyl) phthalate (DEHP)Transcriptomics, MetabolomicsInduced oxidative stress and inflammation in gills. researchgate.netPurine metabolism, Arachidonic acid metabolism, Lipid metabolism. researchgate.net
Danio rerio (Zebrafish) Di(2-ethylhexyl) phthalate (DEHP)Transcriptomics, Proteomics, LipidomicsIdentified molecular mechanisms of cardiac defects. researchgate.netnih.govSignaling pathways related to cardiogenesis. researchgate.net

These studies collectively highlight the utility of integrating metabolomics and proteomics to gain systemic insights into the biochemical and metabolic transformations of phthalates in non-human organisms. The data generated from such approaches are crucial for building a comprehensive understanding of the molecular toxicology of Diethyl Phthalate and for identifying potential biomarkers of exposure and effect.

Addressing Analytical Challenges and Advancements in Isotopic Labeling Applications

Mitigating Isotope Effect and Co-elution Issues in Chromatography

The precise and accurate quantification of diethyl phthalate (B1215562) (DEP) using its isotopically labeled analogue, Diethyl Phthalate (Phenyl-13C6, D4), relies on the principle that both compounds exhibit identical chemical and physical properties. However, minor differences arising from the increased mass can lead to analytical complications such as the kinetic isotope effect (KIE) and chromatographic co-elution issues.

The kinetic isotope effect manifests when a chemical reaction or degradation process discriminates between the light (native) and heavy (labeled) isotopes, potentially altering the ratio of the analyte to the internal standard. Studies on the degradation of DEP have noted significant carbon and hydrogen isotope fractionation, which underscores the potential for KIE to occur. documentsdelivered.comufz.de For instance, research on DEP photolysis in seawater identified a profound ¹³C enrichment in the residual DEP, indicating that the initial reaction step involved the cleavage of a C-O bond. documentsdelivered.com This effect is a critical consideration in environmental fate studies and in sample preparation steps where chemical reactions are involved.

In chromatography, the primary challenge is ensuring the co-elution of the native DEP and its labeled standard. While the chemical properties are nearly identical, the substitution of ¹²C with ¹³C and ¹H with ²H (D) can lead to slight differences in retention times, particularly in high-resolution chromatographic systems. This can result in partial or complete separation of the analyte and the internal standard, complicating peak integration and compromising the accuracy of isotope dilution methods.

Strategies for mitigation include:

Method Optimization: Fine-tuning chromatographic conditions, such as the temperature program in gas chromatography (GC) or the gradient in liquid chromatography (LC), is essential. epa.gov A slower temperature ramp or a shallower solvent gradient can help minimize separation between the isotopologues.

High-Efficiency Columns: Utilizing columns with high theoretical plates, such as narrow-bore capillary columns in GC or sub-2 µm particle columns in UHPLC, enhances peak sharpness and reduces the likelihood of observable separation. researchgate.net

Isomer-Specific Separation: In cases where isomers of phthalates are present, such as mono-isobutyl phthalate and mono-n-butyl phthalate, chromatographic methods must be capable of separating these isomers from each other to prevent interference, while still ensuring co-elution with their respective labeled standards. researchgate.net

Advanced Detection: High-resolution mass spectrometry (HRMS) can help distinguish between the analyte and interferences, even if they are not fully separated chromatographically. nih.gov However, for accurate isotope dilution, chromatographic co-elution remains the ideal.

A representative GC/MS chromatogram for phthalate standards often shows a single sharp peak for each compound, with the internal standard closely tracking the retention time of the target analyte. researchgate.net Any deviation from this ideal requires careful methodological adjustment.

Strategies for Ensuring Label Purity and Isotopic Integrity

The accuracy of isotope dilution mass spectrometry (IDMS) is fundamentally dependent on the purity and isotopic integrity of the labeled internal standard. For a dually labeled compound like Diethyl Phthalate (Phenyl-13C6, D4), this is particularly critical. The standard must be free from contamination by its unlabeled counterpart and its isotopic enrichment must be high and accurately characterized.

The synthesis of such complex labeled molecules can be challenging and may result in impurities, including unlabeled starting materials or partially labeled intermediates. waters.com Therefore, rigorous purification and characterization are mandatory.

Key strategies for ensuring purity and integrity include:

Multi-Step Purification: High-performance liquid chromatography (HPLC) is a primary tool for purifying labeled compounds. waters.comnih.gov Ion-pair reversed-phase HPLC, for example, is effective for purifying singly and dually-labeled oligonucleotides, a process that shares challenges with purifying other dually-labeled molecules. nih.gov This technique can effectively separate the target dually-labeled product from failure sequences, such as non-labeled or singly-labeled species. waters.com

Quality Control Analysis: The purified standard must undergo extensive quality control. This typically involves analysis by mass spectrometry (e.g., MALDI-TOF MS) to confirm the correct mass and isotopic distribution, and analytical HPLC to confirm chemical purity. biosyn.com Commercial suppliers of labeled standards, such as LGC, provide certificates of analysis detailing the purity, which for similar deuterated standards is often greater than 95%. lgcstandards.com

Characterization of Isotopic Enrichment: It is not sufficient for the standard to be chemically pure; the degree of isotopic labeling must also be known. Mass spectrometry is used to determine the percentage of molecules that are correctly labeled with all specified isotopes (e.g., six ¹³C atoms and four deuterium (B1214612) atoms). This information is vital for preparing accurate standard concentrations and for subsequent calculations in quantification.

TechniquePurpose in Ensuring Purity and IntegrityCommon Application
Reversed-Phase HPLC Purification of the dually-labeled compound from unlabeled or partially labeled synthesis by-products.Removal of failed synthesis products and excess reagents. waters.comnih.gov
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) Confirmation of molecular weight and assessment of isotopic enrichment and distribution.Verification of correct labeling and absence of isotopic contaminants. nih.govbiosyn.com
Analytical HPLC/UHPLC Quantification of chemical purity by separating the main compound from any other chemical impurities.Standard quality control procedure to establish purity percentage (e.g., >95%). lgcstandards.com
Fluorometric Scan Quality control for fluorescently-labeled probes to measure signal-to-background ratio.Used for dually-labeled fluorogenic probes, analogous to ensuring signal integrity. biosyn.com

Development of Reference Materials and Certified Standards for Labeled Phthalates

The availability of high-quality certified reference materials (CRMs) and standards is the bedrock of accurate and comparable analytical measurements across different laboratories and studies. For phthalates, including labeled variants, organizations and commercial suppliers have invested in developing reliable standards for various matrices.

CRMs are homogeneous and stable materials with one or more specified properties that have been certified with a stated uncertainty. They are essential for method validation, quality control, and ensuring metrological traceability. Several CRMs have been developed for phthalate metabolites in matrices like urine and soil. nih.govchromatographyonline.com These materials undergo rigorous characterization, often involving inter-laboratory comparisons, to establish certified values. The use of isotope dilution mass spectrometry is a primary method for the quantitative determination of certified values in these CRMs. nih.gov

Leading manufacturers and suppliers of reference standards, such as AccuStandard and LGC Standards, offer a wide range of phthalate standards, including deuterated and other isotopically labeled compounds. nih.govaccustandard.com These standards are critical for laboratories conducting environmental monitoring and human biomonitoring studies.

Key aspects of CRM and standard development include:

Homogeneity and Stability Testing: The candidate material for a CRM must be tested to ensure that the analyte concentration is uniform throughout the batch and that it remains stable over its shelf life under specified storage conditions. chromatographyonline.com

Collaborative Characterization: Certification often involves analysis by a network of competent laboratories using validated and high-precision methods, such as IDMS. chromatographyonline.com

Traceability: Certified values are metrologically traceable to higher-order standards, often maintained by national metrology institutes. nih.gov

The development of these materials provides the necessary tools for laboratories to ensure the accuracy and reliability of their data when analyzing for compounds like diethyl phthalate. chromatographyonline.com

Computational and Chemometric Approaches for Data Interpretation in Isotope Tracing

The vast amount of data generated by modern mass spectrometry instruments, especially in isotope tracing studies, necessitates the use of sophisticated computational and chemometric tools for efficient and accurate interpretation. nih.gov These approaches help to automatically identify labeled compounds, correct for natural isotopic abundances, and statistically validate the findings.

When using Diethyl Phthalate (Phenyl-13C6, D4) as an internal standard or a tracer in metabolic studies, raw data from LC-MS or GC-MS runs consist of thousands of signals from the analyte, its metabolites, and background matrix ions. nih.gov Manually sifting through this data is impractical and prone to error.

Advanced computational strategies include:

Automated Peak Picking and Alignment: The first step in data analysis is converting raw MS data into a table of peaks with their corresponding intensities and retention times across different samples. nih.gov

Isotope Pattern Filtering: Software can be programmed to specifically search for predefined isotopic patterns. For instance, in a study using a 1:1 mixture of native and labeled compounds, an isotope pattern filter (IPF) can be used to find all ion signals that appear as doublets with the expected mass difference and intensity ratio. nih.gov

Signal Mining Algorithms: More advanced software packages, such as the "Signal Mining Algorithm with Isotope Tracing" (SMAIT), have been developed to enhance the confidence of metabolite discovery. semanticscholar.org SMAIT includes three key steps:

Isotopic Pair (IP) Finding: The algorithm searches for pairs of peaks that have a mass shift corresponding to the isotopic label and a retention time difference within a user-defined tolerance. semanticscholar.org

IP Response Ratio (IPRR): It calculates the response ratio for the identified pairs.

IPRR Correlation Analysis: If multiple samples with varying ratios of native-to-labeled compound are analyzed, this step correlates the observed signal response ratios with the expected concentration ratios, providing higher confidence in the identification of true metabolites. semanticscholar.org

Correction for Natural Abundance: It is crucial to correct for the natural abundance of heavy isotopes (e.g., the 1.1% natural abundance of ¹³C) to accurately determine the true extent of label incorporation. Specialized software is available for this correction. nih.gov

Future Research Horizons: The Evolving Role of Diethyl Phthalate (Phenyl-13C6, D4)

The isotopically labeled compound, Diethyl Phthalate (Phenyl-13C6, D4), is poised to play a pivotal role in advancing our understanding of the environmental fate, biological interactions, and analytical detection of phthalates. As researchers push the boundaries of environmental science, toxicology, and analytical chemistry, the application of such sophisticated labeled compounds opens up new paradigms in research. This article explores the future directions and emerging research frameworks where Diethyl Phthalate (Phenyl-13C6, D4) is expected to be a critical tool.

Q & A

Q. What are the key metabolic pathways of diethyl phthalate (DEP) in mammalian systems, and how do they influence experimental design?

DEP is hydrolyzed by carboxylesterases into monoethyl phthalate (MEP) and further metabolized into phthalic acid or conjugated with glucuronic acid for excretion . Researchers should account for interspecies variability in enzyme activity (e.g., liver microsomal assays) and use isotopic labeling (e.g., Phenyl-13C6) to track metabolites in urine or fecal samples. Analytical methods like LC-MS/MS with deuterated internal standards (e.g., D4-labeled DEP) improve quantification accuracy .

Q. What safety protocols are critical for handling DEP in laboratory settings?

DEP is not classified as hazardous under OSHA standards but may cause respiratory or dermal irritation. Key protocols include:

  • Using fume hoods to prevent aerosol formation .
  • Wearing nitrile gloves and safety goggles during handling .
  • Storing solutions in sealed containers away from heat sources . Emergency measures: Rinse skin/eyes for 15 minutes with water and seek medical attention for persistent irritation .

Q. Which analytical techniques are recommended for quantifying DEP and its metabolites in environmental or biological samples?

  • GC-MS : Ideal for volatile derivatives; use di-n-hexyl phthalate or di-n-pentyl phthalate as internal standards .
  • HPLC-UV/Vis : Suitable for non-volatile metabolites with detection limits ≥1 ppm .
  • Isotope Dilution LC-MS/MS : Essential for trace-level quantification (e.g., ng/mL in urine) using 13C6 or D4-labeled DEP to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between epidemiological associations and experimental models of DEP toxicity?

Epidemiological studies often report correlations between urinary phthalates and conditions like diabetes or airway inflammation, but confounding factors (e.g., coexposure to non-cosmetic phthalates) limit causality . To address this:

  • Use controlled animal models with DEP-only exposure to isolate effects.
  • Apply Bayesian statistical frameworks to weigh mechanistic plausibility (e.g., PPARγ activation in diabetic models) against population data .

Q. What methodologies improve the detection of DEP’s endocrine-disrupting effects in developmental studies?

  • In vitro : Use human fetal testis organoids to assess testosterone suppression and INS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.